molecular formula C21H19FN2O3 B2512642 2-(4-Fluorophenoxy)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034500-95-1

2-(4-Fluorophenoxy)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone

Cat. No. B2512642
CAS RN: 2034500-95-1
M. Wt: 366.392
InChI Key: NIWJURCKIMYKQX-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, FQ-PP, and has been shown to have a variety of biochemical and physiological effects. In

Scientific Research Applications

Anticancer Activity

  • Antitumor Agents : Compounds structurally related to "2-(4-Fluorophenoxy)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone" have been synthesized and shown potent anti-proliferative activity against human cancer cell lines. For instance, 2-(3-Methyl aminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-one demonstrated significant anticancer activity both in vitro and in vivo in a Hep3B xenograft nude mice model, suggesting its potential as a clinical trial candidate for cancer treatment (Huang et al., 2013).
  • Anti-Cancer Agent : A newly synthesized derivative showed high antiproliferative activity, suggesting its potential as an anti-cancer agent. It acts by forming an intercalative complex with DNA and inhibiting DNA topoisomerase II, as well as blocking the cell cycle (Via et al., 2008).

Catalytic Behavior and Synthesis

  • Catalytic Activities : Iron and cobalt complexes using derivatives of "2-(4-Fluorophenoxy)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone" showed good catalytic activities for ethylene reactivity, indicating their potential in polymerization and oligomerization processes (Sun et al., 2007).

Biological and Chemical Sensing

  • Chemosensor for Zn2+ : A chemosensor based on related compounds has been synthesized for detecting Zn2+ in living cells and aqueous solution, highlighting its potential in biological and environmental monitoring (Park et al., 2015).

Antibacterial Activity

  • Antibacterial Agents : Variants of this compound have shown potential antibacterial activity against various bacterial strains, suggesting their use in developing new antibacterial drugs (Joshi et al., 2011).

Anti-Inflammatory Evaluation

  • Anti-Inflammatory Properties : Certain derivatives have been evaluated for their anti-inflammatory effects, demonstrating their potential in treating inflammatory conditions (Chen et al., 2006).

Spectroscopic Properties

  • Spectroscopic Analysis : Studies on the spectroscopic properties of derivatives have been conducted, providing insights into their electronic absorption and fluorescence characteristics, useful in material sciences (Al-Ansari, 2016).

Molecular Design and Docking Studies

  • c-Met Kinase Inhibitors : Docking studies of similar compounds have been performed to understand their molecular interactions, aiding in the design of more effective c-Met kinase inhibitors, important in cancer therapeutics (Caballero et al., 2011).

Fluorescence Detection

  • Selective Detection of Fluoride : Compounds with a fused quinoline system, including a pyrrole ring, have been used for selective detection of fluoride using fluorescence methods, relevant in analytical chemistry (Akula et al., 2015).

properties

IUPAC Name

2-(4-fluorophenoxy)-1-(3-quinolin-2-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O3/c22-16-6-8-17(9-7-16)26-14-21(25)24-12-11-18(13-24)27-20-10-5-15-3-1-2-4-19(15)23-20/h1-10,18H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWJURCKIMYKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenoxy)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone

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